Cas no 2006669-82-3 (1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine)

1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine structure
2006669-82-3 structure
Product name:1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
CAS No:2006669-82-3
MF:C12H19N3
MW:205.299362421036
CID:6294281
PubChem ID:165856319

1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
    • 1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
    • EN300-1111552
    • 2006669-82-3
    • Inchi: 1S/C12H19N3/c1-8-4-12(13)14-15(8)7-9-2-3-10-6-11(10)5-9/h4,9-11H,2-3,5-7H2,1H3,(H2,13,14)
    • InChI Key: JMDHYBVAODWZPI-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)CC1CCC2CC2C1

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111552-1.0g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3
1g
$1599.0 2023-06-10
Enamine
EN300-1111552-0.5g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1111552-1g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1111552-2.5g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1111552-0.1g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1111552-10g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1111552-0.05g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1111552-5.0g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3
5g
$4641.0 2023-06-10
Enamine
EN300-1111552-0.25g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1111552-10.0g
1-({bicyclo[4.1.0]heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine
2006669-82-3
10g
$6882.0 2023-06-10

Additional information on 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine

Comprehensive Overview of 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 2006669-82-3)

The compound 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 2006669-82-3) is a structurally unique molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its bicyclo4.1.0heptane core and pyrazole-amine functional group make it a versatile candidate for various applications. Researchers are particularly intrigued by its potential as a bioactive scaffold, which aligns with the growing demand for novel small-molecule therapeutics and crop protection agents.

In recent years, the search for heterocyclic compounds with enhanced pharmacokinetic properties has intensified, and 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine fits this trend perfectly. Its rigid bicyclic structure may contribute to improved target binding affinity, a hot topic in drug discovery forums. Additionally, the amine group in the pyrazole ring offers opportunities for further derivatization, a feature highly sought after in medicinal chemistry.

The compound's CAS No. 2006669-82-3 is frequently queried in chemical databases, reflecting its relevance in high-throughput screening programs. Its molecular weight and lipophilicity parameters suggest favorable drug-likeness, a key consideration in modern preclinical development. These characteristics position it as a promising subject for studies on central nervous system targets and metabolic enzymes, areas receiving substantial attention in biopharmaceutical research.

From a synthetic chemistry perspective, the bicyclo4.1.0heptane moiety presents intriguing challenges for stereoselective synthesis, a topic dominating discussions at organic chemistry conferences. The compound's three-dimensional architecture could enable interactions with biological targets that flat aromatic systems cannot achieve, addressing the current focus on sp3-rich molecules in fragment-based drug design.

In agrochemical applications, the pyrazole-amine structure bears resemblance to known pesticide intermediates, sparking interest in its potential for crop protection formulations. With increasing global emphasis on sustainable agriculture, researchers are examining whether this compound could contribute to next-generation pest control solutions with improved environmental profiles.

The physicochemical properties of 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine make it suitable for various formulation strategies, a critical factor in product development. Its potential solubility characteristics and stability profile are subjects of ongoing investigation, particularly in contexts requiring controlled release mechanisms or combination therapies.

Analytical chemists have shown particular interest in developing HPLC methods and mass spectrometry protocols for this compound, as evidenced by numerous queries in separation science communities. The chromatographic behavior of this bicyclic pyrazole derivative presents unique challenges that could advance analytical technique development for similar structurally complex molecules.

In computational chemistry circles, the compound's molecular dynamics and docking simulations are being explored to predict its binding modes with various enzyme targets. This aligns with the pharmaceutical industry's push toward in silico screening methods to accelerate lead optimization processes while reducing experimental costs.

The intellectual property landscape surrounding CAS No. 2006669-82-3 is actively monitored by patent analysts, as its structural features appear in several innovation patents across multiple jurisdictions. This legal dimension adds another layer of relevance for R&D strategists evaluating compound libraries for therapeutic development programs.

Environmental scientists are examining the compound's potential biodegradation pathways and ecotoxicological profile, responding to increased regulatory focus on green chemistry principles. Such studies contribute valuable data to the emerging field of benign by design molecular development, particularly for industrial-scale applications.

As preparation methods for 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine continue to evolve, process chemists are optimizing routes to improve atom economy and reduce hazardous waste generation. These efforts support the chemical industry's transition toward greener synthetic protocols without compromising yield efficiency.

The compound's potential structure-activity relationships are being mapped against various biological endpoints, with particular attention to selectivity indices that could minimize off-target effects. Such investigations address the pharmaceutical sector's need for safer pharmacophores with reduced toxicity risks in clinical development phases.

In material science applications, researchers are exploring whether the bicyclic framework of this compound could serve as a building block for functional polymers or supramolecular assemblies. This interdisciplinary approach reflects the growing convergence between small-molecule chemistry and advanced materials development.

Quality control specialists are developing robust spectroscopic characterization protocols for 1-({bicyclo4.1.0heptan-3-yl}methyl)-5-methyl-1H-pyrazol-3-amine, leveraging advanced NMR techniques and vibrational spectroscopy to ensure batch consistency. These efforts support the compound's potential transition from research-scale to commercial production.

The scientific community continues to investigate this compound's potential across multiple disciplines, with recent studies focusing on its metabolic stability and transport properties in biological systems. Such investigations are crucial for understanding its ADME profile and potential as a drug candidate or biological probe.

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